

# Spectroscopic Profile of 6-Bromo-2-methylpyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-Bromo-2-methylpyridin-3-ol

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **6-Bromo-2-methylpyridin-3-ol**, a key intermediate in pharmaceutical and materials science research. The document, intended for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the methodologies for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Bromo-2-methylpyridin-3-ol**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.15	Singlet (s)	3H	-CH <sub>3</sub>
7.15	Doublet (d)	1H	Ar-H
7.20	Doublet (d)	1H	Ar-H
10.1	Singlet (s)	1H	-OH

Solvent: DMSO-d6

Table 2: <sup>13</sup>C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
~17-25	-CH <sub>3</sub>
~110-125	Ar-C-Br
~120-135	Ar-CH
~140-155	Ar-C-OH
~145-160	Ar-C-CH <sub>3</sub>
~150-165	Ar-C (adjacent to N)

Note: Predicted values based on typical chemical shifts for substituted pyridines.

Table 3: IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3400-3100	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (methyl)
~1600-1550	Strong	C=C stretch (aromatic ring)
~1470-1430	Strong	C=C stretch (aromatic ring)
~1300-1200	Strong	C-O stretch (phenolic)
~1100-1000	Medium	C-N stretch
~700-600	Strong	C-Br stretch

Table 4: Mass Spectrometry Data

m/z	Ion
188.03	[M+H] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR Spectroscopy:** The <sup>1</sup>H NMR spectrum was recorded on a 400 MHz spectrometer. A sample of **6-Bromo-2-methylpyridin-3-ol** (approximately 5-10 mg) was dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>). The spectrum was acquired at room temperature, and the chemical shifts were referenced to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.

**<sup>13</sup>C NMR Spectroscopy:** The <sup>13</sup>C NMR spectrum is typically recorded on a 100 MHz spectrometer using the same sample prepared for <sup>1</sup>H NMR analysis. A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

### Infrared (IR) Spectroscopy

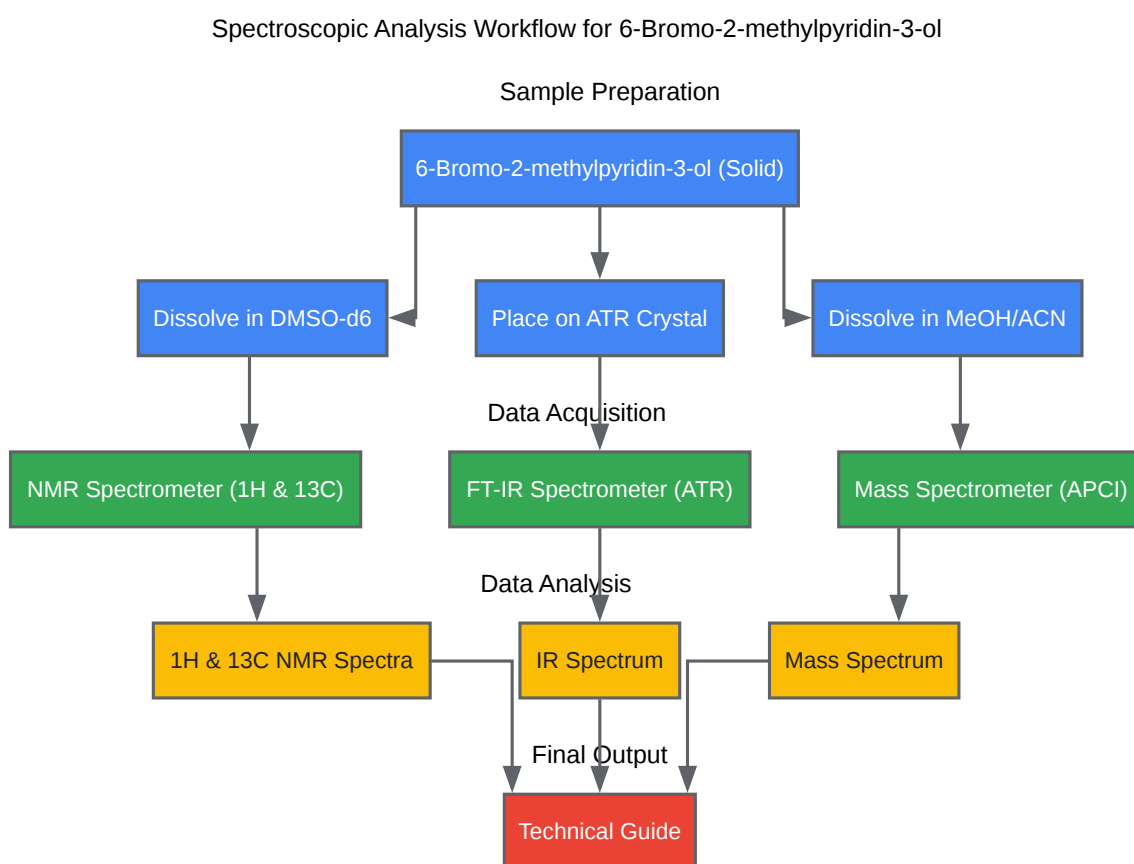
The FT-IR spectrum was obtained using a Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **6-Bromo-2-methylpyridin-3-ol** was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the clean, empty ATR crystal was recorded and subtracted from the sample spectrum.

### Mass Spectrometry (MS)

Mass spectrometric analysis was performed using an Atmospheric Pressure Chemical Ionization (APCI) source coupled to a quadrupole mass analyzer. The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source via direct infusion. The analysis was carried out in positive ion mode, and the data was collected over a mass-to-charge (m/z) range of 50-500.

## Data Acquisition and Analysis Workflow

The following diagram illustrates the workflow for the spectroscopic analysis of **6-Bromo-2-methylpyridin-3-ol**.



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### Spectroscopic Analysis Workflow

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